2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro group, a phenylethyl group, and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1-phenylethanol with a chlorinating agent to introduce the chloro group. This is followed by a cyclization reaction to form the indene-dione core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro group and the indene-dione core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: Similar in structure but lacks the indene-dione core.
1-Phenylethanol: Shares the phenylethyl group but differs in other structural aspects.
Indene-1,3-dione: Contains the indene-dione core but lacks the chloro and phenylethyl groups.
Uniqueness
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63119-26-6 |
---|---|
Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
2-chloro-2-(1-phenylethyl)indene-1,3-dione |
InChI |
InChI=1S/C17H13ClO2/c1-11(12-7-3-2-4-8-12)17(18)15(19)13-9-5-6-10-14(13)16(17)20/h2-11H,1H3 |
InChI Key |
BYVLGOGYSRGPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.